molecular formula C6H14O2 B159981 1-(2-Deuteriooxyethoxy)butane CAS No. 139754-38-4

1-(2-Deuteriooxyethoxy)butane

Cat. No.: B159981
CAS No.: 139754-38-4
M. Wt: 119.18 g/mol
InChI Key: POAOYUHQDCAZBD-WHRKIXHSSA-N
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Description

1-(2-Deuteriooxyethoxy)butane is a deuterated organic compound with the molecular formula C₆H₁₃DO₂ It is characterized by the presence of a deuterium atom, which is an isotope of hydrogen, replacing one of the hydrogen atoms in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Deuteriooxyethoxy)butane typically involves the deuteration of 2-butoxyethanol. The process can be carried out using deuterium oxide (D₂O) as the deuterium source. The reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of deuterium gas (D₂) instead of deuterium oxide can also be considered for large-scale production, as it may offer cost advantages and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Deuteriooxyethoxy)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can replace the deuteriooxy group with other functional groups using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone under reflux conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the deuteriooxy group.

Scientific Research Applications

1-(2-Deuteriooxyethoxy)butane has several applications in scientific research:

    Chemistry: Used as a deuterated solvent or reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may exhibit improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1-(2-Deuteriooxyethoxy)butane involves the interaction of the deuterium atom with various molecular targets. Deuterium, being heavier than hydrogen, forms stronger bonds, which can lead to changes in reaction kinetics and stability. This isotopic effect is exploited in studies to understand reaction pathways and to develop compounds with improved properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethoxy)butane: The non-deuterated analog of 1-(2-Deuteriooxyethoxy)butane.

    1-(2-Methoxyethoxy)butane: A compound with a methoxy group instead of a deuteriooxy group.

    1-(2-Ethoxyethoxy)butane: A compound with an ethoxy group instead of a deuteriooxy group.

Uniqueness

This compound is unique due to the presence of the deuterium atom, which imparts distinct properties such as increased bond strength and altered reaction kinetics. These properties make it valuable in research applications where isotopic labeling is required.

Properties

IUPAC Name

1-(2-deuteriooxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAOYUHQDCAZBD-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583600
Record name 2-Butoxyethan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139754-38-4
Record name 2-Butoxyethan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butoxyethan(ol-d)
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